molecular formula C18H20FNO2S B2508370 1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide CAS No. 2097920-46-0

1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide

Cat. No. B2508370
CAS RN: 2097920-46-0
M. Wt: 333.42
InChI Key: PDPHQRZYKNVNHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to achieve the desired molecular architecture. In the case of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a high-yield synthetic method was established starting from commercially available 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. This process involved nucleophilic substitution reactions and ester hydrolysis, resulting in a total yield of 48.8% for the target compound . Similarly, the synthesis of conformationally restricted analogues of haloperidol, a potent antipsychotic agent, utilized chiral epichlorohydrins and the Barton reductive radical decarboxylation as key steps. This method allowed for the selective formation of cis-cyclopropane structures, which are crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the structure of the synthesized N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was confirmed by 1H NMR and MS spectrum . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is essential for understanding its chemical behavior and potential applications.

Chemical Reactions Analysis

Chemical reactions involving cyclopropane derivatives are of significant interest due to the strained nature of the cyclopropane ring, which can lead to unique reactivity patterns. The reductive radical decarboxylation process used in the synthesis of cyclopropane analogues of haloperidol demonstrates the potential for selective formation of cis-cyclopropane structures, which are important for the pharmacological properties of these molecules . The ability to control the stereochemistry of the cyclopropane ring is a valuable aspect of these synthetic methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds, such as solubility, thermal stability, and dielectric constants, are crucial for their practical applications. For example, the novel polyamides derived from aromatic diamines with a trifluoromethyl pendent group exhibited outstanding solubility in various solvents, could be cast into transparent films, and showed good thermal stability. These properties make them suitable for advanced microelectronic applications . The low dielectric constants and low water absorption of these polyamides are particularly advantageous for electronic materials.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research efforts have focused on developing efficient synthetic routes for compounds with similar structural motifs, emphasizing the utility of such structures in chemical synthesis. For example, Zhou et al. (2021) established a rapid and high-yield synthetic method for a compound with a similar cyclopropane carboxamide structure, highlighting the potential for synthesizing complex molecules efficiently (Zhou et al., 2021). This type of research is crucial for advancing the synthesis of novel compounds with potential therapeutic applications.

Applications in Medicinal Chemistry

Compounds bearing the cyclopropane motif have been actively explored for their biological activities. For instance, Garcia et al. (2014) investigated cyclohexanecarboxamide derivatives as potential PET tracers for serotonin 5-HT1A receptors, indicating the relevance of cyclopropane and cyclohexane derivatives in neuroimaging and the study of neuropsychiatric disorders (Garcia et al., 2014). Such studies underscore the potential of these compounds in developing diagnostic and therapeutic agents targeting the central nervous system.

Structural and Physical Properties

The study of structural and physical properties of cyclopropane derivatives provides insight into their potential applications in materials science. Hsiao et al. (1999) synthesized aromatic polyamides containing the cyclohexane structure, demonstrating the polymers' high thermal stability and solubility in polar solvents (Hsiao et al., 1999). These properties are essential for the development of high-performance materials with applications in various industrial sectors.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-17(22,10-13-6-9-23-11-13)12-20-16(21)18(7-8-18)14-2-4-15(19)5-3-14/h2-6,9,11,22H,7-8,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPHQRZYKNVNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide

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